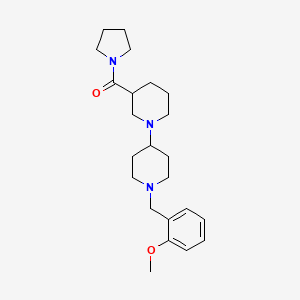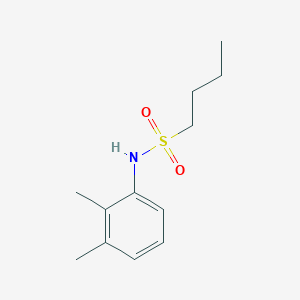![molecular formula C16H17N3O B5467716 3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5467716.png)
3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine, also known as PFI-2, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. PFI-2 is a selective inhibitor of the histone lysine methyltransferase SETD7, which is involved in the regulation of gene expression through the modification of chromatin structure.
Mecanismo De Acción
3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine selectively inhibits the histone lysine methyltransferase SETD7 by binding to the substrate-binding pocket of the enzyme. SETD7 is involved in the regulation of gene expression through the modification of chromatin structure. By inhibiting SETD7, this compound modulates the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also improves glucose homeostasis and insulin sensitivity in diabetic mice by regulating the expression of genes involved in glucose metabolism. Additionally, this compound reduces atherosclerotic plaque formation in mice by inhibiting the expression of genes involved in inflammation and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine has several advantages for lab experiments. This compound is a selective inhibitor of SETD7, which allows for the specific modulation of gene expression through the inhibition of SETD7 activity. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects on cellular processes and gene expression are still unknown. Additionally, this compound may have off-target effects on other enzymes or proteins, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine. One direction is to further investigate the long-term effects of this compound on cellular processes and gene expression. Another direction is to study the potential of this compound as a therapeutic agent in other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the development of more potent and selective inhibitors of SETD7 may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine involves several steps. The first step involves the reaction of 2-aminomethylpyridine with 5-propyl-2-furancarboxaldehyde to form the intermediate compound 2-(5-propyl-2-furyl)-1-(pyridin-2-yl)methanol. The second step involves the reaction of the intermediate compound with 1,1'-carbonyldiimidazole to form the final product, this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the SETD7 enzyme, which plays a critical role in the regulation of gene expression in cancer cells. This compound has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic mice by regulating the expression of genes involved in glucose metabolism. Additionally, this compound has been shown to reduce atherosclerotic plaque formation in mice by inhibiting the expression of genes involved in inflammation and lipid metabolism.
Propiedades
IUPAC Name |
3-[[2-(5-propylfuran-2-yl)imidazol-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-4-14-6-7-15(20-14)16-18-9-10-19(16)12-13-5-3-8-17-11-13/h3,5-11H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFUKYKAHNHDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C2=NC=CN2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5467638.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)
![4-({4-[(3-isopropyl-6-methyl-2-oxocyclohexylidene)methyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5467671.png)

![methyl 4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5467679.png)

![(2R,4r)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B5467692.png)

![3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5467697.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B5467704.png)
![2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate](/img/structure/B5467708.png)
![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)